N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-bromofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-5-bromofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O4S/c21-19-11-10-18(27-19)20(24)22-15-9-8-14-5-4-12-23(17(14)13-15)28(25,26)16-6-2-1-3-7-16/h1-3,6-11,13H,4-5,12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGWERJVHWHZLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)Br)N(C1)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-bromofuran-2-carboxamide involves several steps. One common method is the palladium- or copper-catalyzed cross-coupling reaction of primary sulfonamides with aryl halides . This reaction typically requires a strong base, such as
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-bromofuran-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Tetrahydroquinoline moiety : This structure is often associated with various pharmacological activities.
- Benzenesulfonyl group : Known for enhancing solubility and biological activity.
- Furan carboxamide : This functional group may contribute to the compound's interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. Research indicates that the compound may exhibit:
- Antimicrobial Activity : Similar compounds in its class have shown effectiveness against various bacterial strains. The sulfonamide group is known for its role in inhibiting bacterial cell wall synthesis .
- Anti-inflammatory Effects : In vivo studies have demonstrated that related compounds can significantly reduce inflammation markers in animal models .
Antimicrobial Activity
A study evaluating related benzenesulfonamide derivatives found that compounds with similar structures exhibited potent antimicrobial properties. For instance:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4d | E. coli | 6.72 mg/mL |
| 4h | S. aureus | 6.63 mg/mL |
| 4a | P. aeruginosa | 6.67 mg/mL |
These findings suggest that this compound could potentially possess similar antimicrobial properties due to structural similarities .
Anti-inflammatory Activity
In vivo studies on related compounds showed significant anti-inflammatory effects:
- Compounds were tested for their ability to inhibit carrageenan-induced paw edema in rats, achieving inhibition rates up to 94.69% at certain time points .
Case Studies and Comparative Analysis
Comparative studies between this compound and other sulfonamide derivatives indicate that variations in substituents can lead to differences in biological activity. For example:
| Compound Comparison | Structural Differences | Biological Activity |
|---|---|---|
| N-(benzenesulfonyl)-1,2,3,4-tetrahydroquinoline | Lacks bromine substitution | Lower antimicrobial activity |
| N-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethoxybenzene | Additional methoxy groups | Enhanced solubility but varied activity |
These comparisons highlight the importance of specific functional groups in modulating the biological properties of sulfonamide derivatives.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound is compared below with two analogs (Table 1), highlighting structural variations and their implications for physicochemical and pharmacological properties.
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural analysis; experimental data unavailable in provided evidence.
Key Findings from Structural Comparisons
The 2-methoxybenzenesulfonamide group in introduces a polar methoxy (-OCH3) moiety, which may enhance solubility but limit blood-brain barrier penetration .
Halogen Influence (Bromine vs. Brominated analogs often exhibit slower hepatic clearance due to reduced cytochrome P450 susceptibility.
Core Structure Variations The tetrahydroquinoline core in the target and differs from the tetrahydroisoquinoline in , which introduces an additional fused benzene ring. This structural distinction may affect conformational flexibility and target selectivity, particularly in kinase or GPCR-focused applications.
Thiophene’s sulfur atom may participate in unique non-covalent interactions (e.g., hydrogen bonding or van der Waals forces) with protein targets .
Implications for Drug Design
- Target Compound Advantages : The benzenesulfonyl and brominated furan groups position the target as a candidate for targets requiring hydrophobic interactions (e.g., enzyme active sites with aromatic residues).
- Limitations : Lack of polar groups may necessitate formulation optimization for solubility.
- Comparative Insights : ’s thiophene moiety could be preferable for CNS targets due to higher lipophilicity, while ’s methoxy group may suit peripheral targets requiring enhanced solubility.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-bromofuran-2-carboxamide, and what reaction conditions maximize yield?
- Methodological Answer : The synthesis typically involves sequential functionalization of the tetrahydroquinoline core. A common approach includes:
Core formation : Cyclization of aniline derivatives to generate the tetrahydroquinoline scaffold under acidic or catalytic conditions.
Sulfonylation : Reaction with benzenesulfonyl chloride in dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C to introduce the benzenesulfonyl group.
Carboxamide coupling : Use of 5-bromofuran-2-carboxylic acid activated via EDC/HOBt or DCC to react with the amine intermediate.
- Optimization : Yield improvements (70–85%) are achieved by controlling stoichiometry, using anhydrous solvents, and maintaining inert atmospheres (N₂/Ar) .
Q. How can researchers analytically verify the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%).
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromofuran protons at δ 6.2–7.1 ppm; benzenesulfonyl aromatic signals at δ 7.5–8.0 ppm).
- HRMS : Validate molecular weight (expected [M+H]⁺ ~527 g/mol).
- Elemental Analysis : Match calculated vs. observed C, H, N, S, and Br percentages .
Advanced Research Questions
Q. What strategies are recommended to resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Assay Replication : Repeat experiments under standardized conditions (e.g., pH, temperature, cell lines) to rule out technical variability.
- Orthogonal Assays : Cross-validate using complementary methods (e.g., enzymatic inhibition vs. cell viability assays).
- Structural Confirmation : Re-analyze compound integrity post-assay to exclude degradation (e.g., LC-MS post-incubation).
- Statistical Analysis : Apply ANOVA or Bayesian models to distinguish true biological effects from noise .
Q. How does the bromofuran moiety influence the compound’s structure-activity relationship (SAR) in antimicrobial studies?
- Methodological Answer :
- SAR Probes : Synthesize analogs with halogen substitutions (Cl, I) or furan ring modifications (e.g., thiophene replacement).
- Biological Testing : Compare minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens.
- Computational Modeling : Perform molecular docking to assess bromine’s role in target binding (e.g., dihydrofolate reductase).
- Findings : Bromine’s electronegativity enhances hydrogen bonding with enzyme active sites, improving potency by ~30% compared to non-halogenated analogs .
Q. What experimental designs are critical for identifying the compound’s primary biological targets?
- Methodological Answer :
- Pull-Down Assays : Use biotinylated derivatives with streptavidin beads to isolate bound proteins from lysates.
- CRISPR-Cas9 Screening : Genome-wide knockout libraries to identify resistance-conferring gene deletions.
- Thermal Proteome Profiling (TPP) : Monitor protein stability shifts upon compound binding via mass spectrometry.
- In Vivo Models : Test efficacy in zebrafish or murine infection models to correlate target engagement with phenotypic outcomes .
Q. How can researchers mitigate off-target effects during mechanistic studies?
- Methodological Answer :
- Selectivity Screening : Profile against related enzymes (e.g., kinases, proteases) using high-throughput panels.
- Concentration Titration : Establish dose-response curves to differentiate specific vs. nonspecific effects (EC₅₀ vs. IC₅₀).
- Negative Controls : Use enantiomers or structurally similar inert compounds to validate target specificity.
- Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling perturbations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
